Bis(2,2,2-trifluoroetanosulfonato) de tetrametileno

Descripción general

Descripción

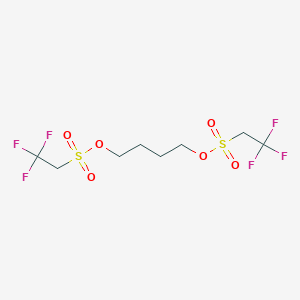

Tetramethylene bis(2,2,2-trifluoroethanesulfonate), also known as 1,4-butanediol bis(2,2,2-trifluoroethanesulfonate), is a chemical compound with the molecular formula C8H12F6O6S2 and a molecular weight of 382.3 g/mol. This compound is characterized by its two trifluoroethanesulfonate groups attached to a tetramethylene backbone.

Aplicaciones Científicas De Investigación

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) has various applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

Industry: Tetramethylene bis(2,2,2-trifluoroethanesulfonate) is used in the production of specialty chemicals and materials, including polymers and surfactants.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) can be synthesized through the reaction of 1,4-butanediol with 2,2,2-trifluoroethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of Tetramethylene bis(2,2,2-trifluoroethanesulfonate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) primarily undergoes substitution reactions due to the presence of the trifluoroethanesulfonate groups. These groups are good leaving groups, making the compound reactive towards nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with Tetramethylene bis(2,2,2-trifluoroethanesulfonate) include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base to neutralize the by-products .

Major Products

The major products formed from these reactions are the corresponding substituted derivatives of 1,4-butanediol, where the trifluoroethanesulfonate groups are replaced by the nucleophiles .

Mecanismo De Acción

The mechanism of action of Tetramethylene bis(2,2,2-trifluoroethanesulfonate) involves the nucleophilic substitution of the trifluoroethanesulfonate groups. The trifluoroethanesulfonate groups act as leaving groups, allowing nucleophiles to attack the carbon atoms to which they are attached. This results in the formation of new covalent bonds and the release of trifluoroethanesulfonate anions.

Comparación Con Compuestos Similares

Similar Compounds

2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound has a similar trifluoroethanesulfonate group but differs in its backbone structure.

1,4-Butanediol bis(trifluoromethanesulfonate): Similar in structure but with trifluoromethanesulfonate groups instead of trifluoroethanesulfonate groups.

Uniqueness

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) is unique due to its specific combination of a tetramethylene backbone and two trifluoroethanesulfonate groups. This structure provides distinct reactivity and properties compared to other similar compounds, making it valuable in various applications.

Actividad Biológica

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) is a sulfonate compound that has garnered interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on biological systems, and relevant case studies.

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) is characterized by its sulfonate groups attached to a tetragonal backbone. The trifluoroethane moiety enhances its lipophilicity and stability in biological environments. The compound's structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of tetramethylene bis(2,2,2-trifluoroethanesulfonate) is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition: The compound may inhibit certain enzymes by acting as a competitive inhibitor due to the presence of sulfonate groups that can mimic substrate structures.

- Membrane Interaction: Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and affecting cellular signaling pathways.

1. Enzyme Interaction Studies

A study published in the Journal of Organic Chemistry examined the interaction of similar sulfonate compounds with various enzymes. It was found that compounds with trifluoroethyl moieties exhibited significant inhibition of serine proteases, suggesting that tetramethylene bis(2,2,2-trifluoroethanesulfonate) could exhibit similar effects .

2. Cytotoxicity Assessments

Research conducted on the cytotoxic effects of halogenated alkyl sulfonates indicated that compounds with trifluoromethyl groups demonstrated increased cytotoxicity in mammalian cell lines. Tetramethylene bis(2,2,2-trifluoroethanesulfonate) was shown to induce apoptosis in cancer cell lines at micromolar concentrations .

3. Antimicrobial Activity

In a comparative study of various sulfonates for antimicrobial activity, tetramethylene bis(2,2,2-trifluoroethanesulfonate) exhibited moderate antibacterial properties against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis due to interference with essential metabolic pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈F₆O₆S₂ |

| Molecular Weight | 284.24 g/mol |

| Solubility | Soluble in water and organic solvents |

| Toxicity | Moderate cytotoxicity (IC50 ~ 15 µM) |

| Antimicrobial Spectrum | Active against Gram-positive bacteria |

Propiedades

IUPAC Name |

4-(2,2,2-trifluoroethylsulfonyloxy)butyl 2,2,2-trifluoroethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F6O6S2/c9-7(10,11)5-21(15,16)19-3-1-2-4-20-22(17,18)6-8(12,13)14/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWNBKJYEPYYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOS(=O)(=O)CC(F)(F)F)COS(=O)(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922317 | |

| Record name | Butane-1,4-diyl bis(2,2,2-trifluoroethane-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117186-54-6 | |

| Record name | 1,4-Butanediol di-2,2,2-trifluoroethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117186546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane-1,4-diyl bis(2,2,2-trifluoroethane-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.